Naphthol as-bi phosphate sodium salt

Description

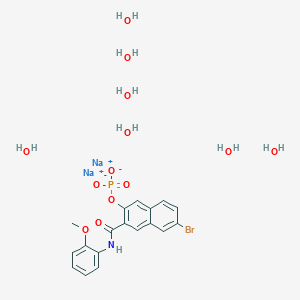

Naphthol AS-BI phosphate disodium salt (CAS 530-79-0) is a chromogenic substrate widely used in histochemistry and enzymology. Its chemical structure comprises a brominated naphthol group linked to a phosphate moiety, with two sodium ions enhancing water solubility (50 mg/mL) . This compound is particularly valued for its role in detecting acid phosphatase (ACP) and tartrate-resistant acid phosphatase (TRAP), a marker for osteoclast activity in bone resorption studies .

Structure

2D Structure

Properties

CAS No. |

530-79-0 |

|---|---|

Molecular Formula |

C18H15BrNNa2O6P |

Molecular Weight |

498.2 g/mol |

IUPAC Name |

[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C18H15BrNO6P.2Na/c1-25-16-5-3-2-4-15(16)20-18(21)14-9-12-8-13(19)7-6-11(12)10-17(14)26-27(22,23)24;;/h2-10H,1H3,(H,20,21)(H2,22,23,24);; |

InChI Key |

ZVBNFLPKEBZZOH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OP(=O)(O)O.[Na] |

Other CAS No. |

530-79-0 |

Related CAS |

530-79-0 (di-hydrochloride salt) |

Synonyms |

7-Bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide Disodium Salt; 7-Bromo-3-hydroxy-2-naphth-o-anisidide Phosphate Disodium Salt; |

Origin of Product |

United States |

Preparation Methods

Bromination of 2-Naphthol Derivatives

The synthesis begins with the bromination of 6-bromo-2-naphthol, a precursor that introduces the bromine substituent essential for subsequent functionalization. Bromination is typically conducted using elemental bromine (Br₂) in acetic acid under reflux conditions (80–90°C for 4–6 hours). The reaction proceeds via electrophilic aromatic substitution, with sulfuric acid often employed as a catalyst.

Key Parameters:

Carbamoylation with 2-Methoxyphenyl Isocyanate

The brominated naphthol undergoes carbamoylation using 2-methoxyphenyl isocyanate to form the carbamoyl intermediate. This step is performed in anhydrous dichloromethane (DCM) under nitrogen atmosphere to prevent moisture ingress. Triethylamine (TEA) is added to scavenge HCl generated during the reaction.

Reaction Conditions:

Phosphorylation of the Carbamoyl Intermediate

Phosphorylation introduces the phosphate group using phosphorus oxychloride (POCl₃) as the phosphorylating agent. The reaction is conducted in dry tetrahydrofuran (THF) with continuous stirring. Excess POCl₃ is neutralized with ice-cold water, and the pH is adjusted to 7–8 using sodium bicarbonate.

Optimized Parameters:

-

POCl₃ Molar Excess: 2.5 equivalents

-

Solvent: Anhydrous THF

-

Reaction Time: 6–8 hours at 25°C

-

Yield: 70–75% after precipitation.

Disodium Salt Formation

The phosphorylated product is converted to the disodium salt by treatment with sodium hydroxide (NaOH). The reaction is monitored via pH titration, with the final pH adjusted to 10–11. The product is isolated by solvent evaporation and recrystallized from a water-ethanol mixture.

Critical Factors:

-

NaOH Concentration: 2M aqueous solution

-

Recrystallization Solvent: 70% ethanol/30% water (v/v)

Optimization of Reaction Conditions

Temperature and Catalytic Effects

Elevating the bromination temperature beyond 90°C leads to over-bromination, reducing yield. Conversely, carbamoylation at temperatures >5°C promotes side reactions, such as urea formation. Catalytic amounts of dimethylaminopyridine (DMAP) in the phosphorylation step enhance reaction efficiency by 15–20%.

Solvent Selection

Bromination: Acetic acid outperforms chloroform due to better Br₂ solubility.

Carbamoylation: DCM minimizes byproduct formation compared to toluene.

Phosphorylation: THF provides optimal POCl₃ solubility without hydrolyzing the intermediate.

Industrial-Scale Production

Batch Reactor Synthesis

Industrial production employs 500–1,000 L glass-lined reactors with automated temperature and pH control. Key modifications include:

Yield and Cost Analysis

| Step | Laboratory Yield (%) | Industrial Yield (%) | Cost per Kilogram ($) |

|---|---|---|---|

| Bromination | 85–90 | 88–92 | 120–150 |

| Carbamoylation | 75–80 | 78–82 | 300–350 |

| Phosphorylation | 70–75 | 72–77 | 450–500 |

| Salt Formation | 90–95 | 92–96 | 100–120 |

Data aggregated from pilot-scale studies.

Analytical Characterization

Purity Assessment

Stability Profiling

The disodium salt exhibits 24-month stability when stored at −20°C in amber glass vials. Accelerated degradation studies (40°C/75% RH) show <5% hydrolysis over 6 months.

Comparative Analysis of Preparation Methods

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reaction Time (Total) | 48–60 hours | 36–42 hours |

| Overall Yield | 45–50% | 50–55% |

| Purity | ≥98% | ≥99% |

| Solvent Waste | 10–15 L/kg | 5–8 L/kg |

Adapted from green chemistry metrics.

Recent Advances in Synthesis

Chemical Reactions Analysis

Naphthol AS-BI phosphate disodium salt undergoes several types of chemical reactions, including:

Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, Naphthol AS-BI phosphate disodium salt serves as a reagent for the preparation of complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile tool in synthetic organic chemistry.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Quinones |

| Reduction | Sodium borohydride | Amines or alcohols |

| Substitution | Amines, thiols | Substituted derivatives |

Biology

Naphthol AS-BI phosphate is widely used in biochemical assays, particularly for detecting enzyme activities. It acts as a substrate for acid and alkaline phosphatases, providing a quantitative measure of enzyme activity through fluorescence.

- Case Study : In a study examining tartrate-resistant acid phosphatase (TRAP) isoform 5b, Naphthol AS-BI phosphate was utilized to develop an immunoassay that demonstrated high specificity for osteoclastic activity in bone metabolism .

Medicine

The compound's potential therapeutic properties are under investigation. Its role as a substrate in enzyme assays can aid in diagnosing diseases where phosphatase levels are altered.

- Case Study : Research highlighted the use of Naphthol AS-BI phosphate in detecting TRAP activity as a serum marker for osteoclastic activity, which is crucial in conditions like osteoporosis .

Industry

In industrial applications, Naphthol AS-BI phosphate is employed in the production of dyes and pigments. Its chemical structure allows it to participate in various reactions that yield colorants used in textiles and other materials.

Mechanism of Action

The mechanism of action of Naphthol AS-BI phosphate disodium salt involves its hydrolysis by phosphatase enzymes. The phosphate group is cleaved, releasing 7-Bromo-3-hydroxy-2-naphtho-o-anisidine, which can then be detected using various staining techniques. This reaction is used to measure the activity of acid and alkaline phosphatases in biological samples .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Naphthol Derivatives and Substrates

Naphthol AS-MX Phosphate

- Structural Difference : Lacks the bromine substituent present in AS-BI, influencing enzyme-binding affinity .

- Functional Contrast : Optimized for alkaline phosphatase (ALP) detection at pH 8.5, whereas AS-BI is tailored for acidic conditions .

- Applications : Used in magenta precipitate formation with Fast Red Violet LB, ideal for ALP studies in tissues like intestinal epithelia .

Naphthol AS-TR Phosphate

- Structural Similarity: Shares the naphthol backbone but differs in substituents (e.g., methoxy vs.

- Limited Data: While cataloged as a phosphatase substrate, its specific applications and performance relative to AS-BI remain underexplored .

Naphthol AS-D Acetate

β-Glycerophosphate

- Traditional Substrate : Used in Gomori’s lead precipitation method for ACP, but AS-BI offers superior localization due to reduced diffusion .

- Comparative Study : In Toxoplasma gondii, AS-BI detected ACP in both host and parasite cells, while β-glycerophosphate localized activity predominantly in parasites, suggesting substrate-specific isoenzyme recognition .

Research Findings and Implications

Substrate Specificity and Localization

- Naphthol AS-BI exhibits higher specificity for TRAP and ACP isoforms, critical for osteoclast studies . In contrast, β-glycerophosphate may bind multiple phosphatase isoforms, leading to diffuse staining .

- pH Dependency : AS-BI’s optimal activity at pH 5.2 aligns with lysosomal ACP, whereas AS-MX’s alkaline preference (pH 8.5) suits ALP in plasma membranes .

Advantages of AS-BI in Histochemistry

- Solubility and Stability : AS-BI’s disodium salt formulation ensures rapid dissolution in aqueous buffers, unlike AS-TR derivatives, which may require organic solvents .

- Granular Localization : AS-BI produces fine precipitates in vacuoles and multivesicular bodies, enabling ultrastructural studies of enzyme activity .

Q & A

Q. How is Naphthol AS-BI phosphate disodium salt utilized in detecting phosphatase activity in histochemical assays?

Naphthol AS-BI phosphate disodium salt serves as a chromogenic substrate for acid and alkaline phosphatases. Upon enzymatic hydrolysis, the phosphate group is cleaved, releasing naphthol AS-BI, which couples with diazonium salts (e.g., fast garnet GBC or hexazotized new fuchsin) to form insoluble, colored azo dyes. This reaction is widely used in histochemistry, such as tartrate-resistant acid phosphatase (TRAP) staining to identify osteoclasts in bone resorption studies .

Q. What are the recommended storage conditions and solubility considerations for preparing stable working solutions?

The compound should be stored at -20°C in a desiccated environment to prevent hydrolysis. For working solutions, dissolve in ultrapure water (up to 50 mg/mL) and filter to ensure clarity. Avoid repeated freeze-thaw cycles to maintain stability. Buffers like sodium acetate (pH 5.0) or veronal acetate (pH 8.9) are commonly used to optimize enzymatic activity .

Q. What critical steps ensure accurate enzyme localization in tissue sections using this substrate?

Key steps include:

- Fixation of tissue with neutral buffered formalin to preserve enzyme activity.

- Incubation at 37°C for 10–20 minutes in substrate-containing buffer.

- Use of inhibitors (e.g., tartrate for acid phosphatase) to confirm specificity.

- Counterstaining with hematoxylin to visualize cellular architecture .

Advanced Research Questions

Q. How can researchers optimize pH and buffer composition for alkaline vs. acid phosphatase detection?

- Acid phosphatase (e.g., TRAP): Use sodium acetate buffer (pH 5.0) with 0.5 M tartaric acid to suppress non-specific phosphatases.

- Alkaline phosphatase: Veronal acetate buffer (pH 8.9) enhances coupling efficiency. Adjust coupling agent concentration (e.g., hexazotized new fuchsin) to minimize background noise. Validate pH stability using parallel controls with enzyme inhibitors .

Q. What methodological controls confirm assay specificity in phosphatase activity studies?

- Include tartrate inhibition (for TRAP) or sodium fluoride (broad phosphatase inhibition) to differentiate between enzyme isoforms.

- Use knockout cell/tissue models or siRNA silencing to validate target enzyme dependency.

- Compare results with alternative substrates (e.g., p-nitrophenyl phosphate) for cross-verification .

Q. How can batch-to-batch variability in substrate purity impact experimental reproducibility, and how is this addressed?

Variations in purity (≥95% by TLC/HPLC) may alter reaction kinetics. Mitigate this by:

- Pre-screening batches via HPLC to confirm purity.

- Including internal standards (e.g., known enzyme concentrations) in each experiment.

- Adjusting substrate concentration empirically using dose-response curves .

Q. What quantitative strategies improve rigor in enzyme activity analysis using this substrate?

- Image analysis: Measure pixel intensity of stained regions using software (e.g., ImageJ) and normalize to tissue area.

- Calibration curves: Generate using purified phosphatase enzymes of known activity.

- Statistical validation: Apply ANOVA or regression models to account for inter-sample variability, especially in heterogeneous tissues .

Q. How does the choice of coupling agent influence sensitivity in azo-dye methods?

- Fast garnet GBC: Produces a red-violet precipitate with high contrast but may precipitate prematurely, increasing background.

- Hexazotized new fuchsin: Offers superior coupling efficiency at alkaline pH, ideal for alkaline phosphatase detection. Optimize concentration (0.8–1.2 mM) to balance signal-to-noise ratio .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.